7-[2-(2,5-dimethylphenoxy)propanoyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C12H16O3 . Another related compound is “2-(3,5-Dimethylphenoxy)propanoyl chloride” with a linear formula of C11H13ClO2 .
Molecular Structure Analysis
The molecular structure of “2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid” is represented by the SMILES string CC (OC1=CC (C)=CC=C1C) (C)C (O)=O
. For “2-(3,5-Dimethylphenoxy)propanoyl chloride”, the InChI code is 1S/C11H13ClO2/c1-7-4-8 (2)6-10 (5-7)14-9 (3)11 (12)13/h4-6,9H,1-3H3
.
Physical and Chemical Properties Analysis
The molecular weight of “2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid” is 372.48 .
Mechanism of Action
Future Directions
Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited various biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Properties
IUPAC Name |
1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-2-(2,5-dimethylphenoxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-4-5-13(2)16(8-12)22-14(3)17(21)19-6-7-20-11-18-9-15(20)10-19/h4-5,8-9,11,14H,6-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHDWCYTLGCGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCN3C=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.